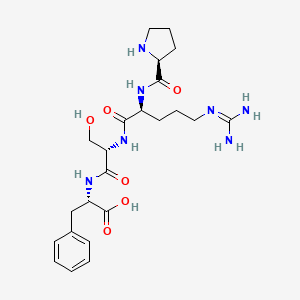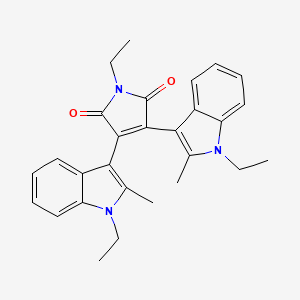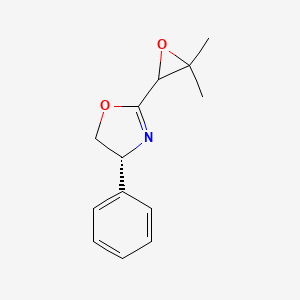![molecular formula C8H20ClNO3 B14207695 2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine;hydrochloride CAS No. 830327-52-1](/img/structure/B14207695.png)
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine;hydrochloride is a chemical compound with the empirical formula C8H19NO3. It is also known by the synonym 3,6,9-Trioxaundecylamine, N-[2-(2-(2-Ethoxyethoxy)ethoxy)ethyl]amine . This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine can be synthesized through a series of chemical reactions involving ethylene oxide and ethanolamine. The process typically involves the reaction of ethylene oxide with ethanolamine to form the desired product .
Industrial Production Methods
Industrial production of 2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine undergoes various chemical reactions, including:
Condensation Reactions: It can react with N,N-dimethylacetamide dimethyl acetal to form acetamidine derivatives.
Substitution Reactions: It can be used as a reactant to synthesize 2-[2-(2-(2-Ethoxyethoxy)ethoxy)ethyl]-4-nitroisoindoline-1,3-dione.
Common Reagents and Conditions
Common reagents used in reactions with 2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine include N,N-dimethylacetamide dimethyl acetal and various nitro compounds. The reactions typically occur under mild to moderate conditions, often requiring heating and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from reactions involving 2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine include acetamidine derivatives and nitroisoindoline compounds .
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers in other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Ethoxyethoxy)ethanamine: This compound has a similar structure but lacks one ethoxyethoxy group.
2-(2-Methoxyethoxy)ethanamine: This compound has a methoxy group instead of an ethoxy group.
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: This compound has a similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine is unique due to its specific structure, which provides distinct reactivity and properties compared to its similar compounds. Its ability to form specific intermediates and products makes it valuable in various chemical syntheses and applications .
Eigenschaften
CAS-Nummer |
830327-52-1 |
|---|---|
Molekularformel |
C8H20ClNO3 |
Molekulargewicht |
213.70 g/mol |
IUPAC-Name |
2-[2-(2-ethoxyethoxy)ethoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H19NO3.ClH/c1-2-10-5-6-12-8-7-11-4-3-9;/h2-9H2,1H3;1H |
InChI-Schlüssel |
FONUOTHIGKLDEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCOCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-](/img/structure/B14207619.png)



![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)

![N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide](/img/structure/B14207656.png)
![6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14207657.png)

![(7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)methanol](/img/structure/B14207665.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl-](/img/structure/B14207670.png)
![3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14207677.png)
